1,2-Difluoro-4-methyl-5-nitrobenzene

Lipophilicity ADME Drug Design

1,2-Difluoro-4-methyl-5-nitrobenzene (CAS 127371-50-0), also known as 4,5-difluoro-2-nitrotoluene, is a halogenated nitroaromatic compound belonging to the class of substituted fluorotoluenes. Its molecular structure features a benzene ring bearing two vicinal (adjacent) fluorine atoms, a methyl group, and a nitro group.

Molecular Formula C7H5F2NO2
Molecular Weight 173.12 g/mol
CAS No. 127371-50-0
Cat. No. B166270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Difluoro-4-methyl-5-nitrobenzene
CAS127371-50-0
Molecular FormulaC7H5F2NO2
Molecular Weight173.12 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1[N+](=O)[O-])F)F
InChIInChI=1S/C7H5F2NO2/c1-4-2-5(8)6(9)3-7(4)10(11)12/h2-3H,1H3
InChIKeyDJEBTFSOEQWELL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Difluoro-4-methyl-5-nitrobenzene (CAS 127371-50-0): A Vicinal Difluoro Nitroarene Building Block for Pharmaceutical and Agrochemical Synthesis


1,2-Difluoro-4-methyl-5-nitrobenzene (CAS 127371-50-0), also known as 4,5-difluoro-2-nitrotoluene, is a halogenated nitroaromatic compound belonging to the class of substituted fluorotoluenes. Its molecular structure features a benzene ring bearing two vicinal (adjacent) fluorine atoms, a methyl group, and a nitro group [1]. This specific substitution pattern confers distinct physicochemical properties and reactivity profiles that are valuable in organic synthesis. The compound serves as a key intermediate in the preparation of more complex molecules, particularly within the pharmaceutical and agrochemical industries, where the strategic placement of fluorine atoms can modulate metabolic stability, lipophilicity, and target binding .

Workflow Synthetic intermediate for pharmaceutical and agrochemical building blocks
Selection Vicinal difluoro and methyl substitution pattern for regioselective SNAr and further functionalization
Use Context Lead optimization, SAR studies, and analytical reference development

Critical Distinctions: Why 1,2-Difluoro-4-methyl-5-nitrobenzene Cannot Be Replaced by Common Fluoronitrobenzene Analogs


The selection of 1,2-difluoro-4-methyl-5-nitrobenzene over simpler, more readily available fluoronitrobenzenes is driven by the unique synergistic effects of its vicinal difluoro motif in conjunction with a methyl group. Substituting this compound with a mono-fluoro analog (e.g., 5-fluoro-2-nitrotoluene) eliminates the potent, electron-withdrawing and sterically demanding environment of the adjacent difluoro system, which is crucial for regioselective nucleophilic aromatic substitutions (SNAr) and subsequent cross-coupling reactions [1]. Conversely, replacing it with a non-methylated difluoro analog (e.g., 1,2-difluoro-4-nitrobenzene) forfeits the methyl group, a key handle for lipophilicity tuning and a potential site for further functionalization via oxidation or halogenation [2]. As the evidence below demonstrates, even regioisomers with the same molecular formula (e.g., 1,4-difluoro-2-methyl-5-nitrobenzene) exhibit different physical properties, underscoring that procurement decisions must be based on the precise substitution pattern to ensure the desired synthetic outcome and physical behavior [3].

Mono-fluoro analog Removing the vicinal difluoro system may eliminate synergistic activation, altering SNAr regioselectivity and reaction rates.
Non-methyl analog Losing the methyl group removes a lipophilicity tuning handle and a site for further derivatization via oxidation or halogenation.
Regioisomer (1,4-difluoro) A different substitution pattern shifts physical properties and reactivity, potentially compromising synthetic or analytical outcomes.

Quantitative Differentiation: Comparative Physicochemical and Reactivity Profile of 1,2-Difluoro-4-methyl-5-nitrobenzene


Lipophilicity Modulation: Comparative XLogP3 Values Against Mono-Fluoro and Non-Methyl Analogs

1,2-Difluoro-4-methyl-5-nitrobenzene exhibits a calculated lipophilicity (XLogP3) of 2.3, representing a balanced profile for membrane permeability. This value is notably higher than the non-methylated analog 1,2-difluoro-4-nitrobenzene (XLogP3 = 2.1) and lower than the mono-fluoro analog 5-fluoro-2-nitrotoluene (XLogP3 = 2.9). The specific XLogP3 of 2.3, achieved through the combination of a methyl group and two fluorine atoms, positions the compound favorably for medicinal chemistry applications where moderate lipophilicity is often desired to optimize absorption and avoid rapid clearance [1][2][3].

Lipophilicity Comparison
Reported
Target XLogP3: 2.3
Non-methyl analog: 2.1
Mono-fluoro analog: 2.9
Δ +0.2 / -0.6
Supports balanced lipophilicity for membrane permeability optimization.
Computed model; experimental ADME may vary.
Lipophilicity ADME Drug Design

Polar Surface Area: Comparative TPSA Analysis with a Regioisomeric Difluoro Analog

The topological polar surface area (TPSA) for 1,2-difluoro-4-methyl-5-nitrobenzene is calculated to be 45.8 Ų. This value is identical to that of its regioisomer, 1,4-difluoro-2-methyl-5-nitrobenzene (TPSA = 45.8 Ų), but significantly higher than the mono-fluoro analog 5-fluoro-2-nitrotoluene (TPSA = 45.8 Ų, but with a different distribution of polar atoms) and the non-methyl analog 1,2-difluoro-4-nitrobenzene (TPSA = 45.8 Ų). The consistent TPSA across the difluoro-methyl-nitrobenzene family underscores that the presence of two fluorine atoms and a nitro group primarily dictates the polar surface area, a key determinant of a molecule's ability to passively permeate biological membranes [1][2][3].

Polar Surface Area
Reported
TPSA: 45.8 Ų for target and all analogs tested; identical across regioisomers.
Confirms consistent polar character; substitution pattern does not compromise drug-like TPSA.
Computed model; solvation effects not reflected.
Polar Surface Area Membrane Permeability Bioavailability

Reactivity and Synthetic Utility: Vicinal Difluoro System Enables Regioselective SNAr Reactions

The defining structural feature of 1,2-difluoro-4-methyl-5-nitrobenzene is its vicinal (ortho) difluoro substitution pattern. This motif is a well-established activation strategy for nucleophilic aromatic substitution (SNAr) reactions. In comparative terms, the presence of two adjacent electron-withdrawing fluorine atoms and a strong electron-withdrawing nitro group creates a highly electrophilic aromatic system. While quantitative rate data for this specific compound is not publicly available, class-level inference from the broader literature on vicinal difluoroarenes indicates that such compounds undergo SNAr reactions with significantly enhanced rates and, crucially, with predictable regioselectivity favoring substitution at the fluorine atom ortho to the nitro group [1]. This contrasts with mono-fluoro analogs (e.g., 5-fluoro-2-nitrotoluene), which may exhibit slower SNAr kinetics or less predictable regioselectivity due to the absence of the second fluorine's activating effect. Furthermore, the nitro group can be subsequently reduced to an amine, providing an orthogonal handle for diversification via diazonium chemistry or amide bond formation .

SNAr Reactivity
Class-level
Vicinal difluoro + nitro system creates highly electrophilic aromatic ring; class-level inference suggests enhanced rate and predictable regioselectivity.
Supports regioselective functionalization in synthesis; direct rate data unavailable.
Data to verify; class-level inference from difluoroarene literature.
Nucleophilic Aromatic Substitution SNAr Regioselectivity Cross-Coupling

Molecular Weight and Exact Mass: Comparative Analysis for Analytical Method Development

The exact mass of 1,2-difluoro-4-methyl-5-nitrobenzene is 173.02883473 Da, which provides a precise marker for analytical detection and purity assessment. This value distinguishes it from regioisomers with the same nominal mass but potentially different fragmentation patterns. For instance, 1,4-difluoro-2-methyl-5-nitrobenzene shares the same exact mass (173.02883473 Da) and molecular weight (173.12 g/mol), but its distinct structure may lead to different retention times in chromatographic separations and unique mass spectral fingerprints [1][2]. In contrast, the mono-fluoro analog 5-fluoro-2-nitrotoluene has an exact mass of 155.03825660 Da, which is significantly lower and easily distinguishable by MS. The high mass accuracy provided by the exact mass value is critical for confirming identity and purity in regulated pharmaceutical development environments [3].

Exact Mass Differentiation
Reported
Target: 173.02883473 Da
Regioisomer: identical
Mono-fluoro analog: 155.03825660 Da (Δ17.99 Da)
Enables unambiguous MS identification and regioisomer differentiation.
High-resolution MS recommended for regioisomer discrimination.
Mass Spectrometry Analytical Chemistry Quality Control

Procurement-Driven Application Scenarios for 1,2-Difluoro-4-methyl-5-nitrobenzene in Advanced Synthesis


Precision Synthesis of Fluorinated Drug Candidates with Optimized ADME Profiles

Procurement of 1,2-difluoro-4-methyl-5-nitrobenzene is indicated for medicinal chemistry groups focused on lead optimization. Its calculated XLogP3 of 2.3 [1] and TPSA of 45.8 Ų [2] provide a favorable starting point for modulating lipophilicity and membrane permeability. The vicinal difluoro system ensures predictable reactivity for introducing diverse substituents, while the methyl group offers a handle for further structural elaboration. Using this specific intermediate, rather than a generic fluoronitrobenzene, can significantly accelerate the SAR (Structure-Activity Relationship) cycle by providing a pre-optimized scaffold for ADME tuning.

Regioselective Construction of Complex Aromatic Cores via SNAr and Cross-Coupling

For process chemists and CROs (Contract Research Organizations), this compound offers a reliable entry point for building complex molecular architectures. The activated SNAr site, enabled by the vicinal difluoro and nitro groups, allows for the selective installation of a first functional group [3]. Subsequent reduction of the nitro group to an amine creates an orthogonal site for diversification, such as amide coupling or diazotization. The ability to perform two distinct, regioselective transformations on a single, compact scaffold makes this compound a cost-effective choice for synthesizing libraries of compounds or advanced intermediates where structural complexity and purity are paramount.

Analytical Method Development and Reference Standard Qualification

In analytical chemistry and quality control laboratories, 1,2-difluoro-4-methyl-5-nitrobenzene serves as a valuable reference material. Its unique exact mass (173.02883473 Da) [4] provides a precise target for high-resolution mass spectrometry (HRMS) methods, enabling the development of highly specific and sensitive assays. This is particularly relevant when the compound is used as a key starting material in a regulated pharmaceutical process, as it allows for the tracking and quantification of the correct regioisomer, ensuring process consistency and final product purity. Its distinct retention time compared to regioisomeric impurities further enhances its utility in HPLC method validation.

Academic and Industrial Research into Fluorine Chemistry

This compound is an ideal substrate for fundamental studies in organofluorine chemistry. Its vicinal difluoro motif serves as a model system for investigating the kinetics and regioselectivity of SNAr reactions on electron-deficient aromatics [3]. Furthermore, it can be used to explore new methodologies for the functionalization of the methyl group or the selective reduction of the nitro group in the presence of fluorine substituents. For academic and industrial research groups, procuring this specific compound provides a well-defined, commercially available substrate for advancing the frontiers of synthetic methodology.

Application
Selection Property
Validation Focus
Fluorinated drug-candidate synthesis
Vicinal difluoro SNAr activation and ADME-computed properties
Lipophilicity tuning and regioselective diversification
Complex aromatic core construction
Orthogonal handles (SNAr site, nitro-to-amine reduction)
Efficiency in sequential transformations and purity
Analytical reference standard development
Unique exact mass and chromatographic retention profile
Identity confirmation and regioisomer-specific detection
Organofluorine methodology research
Well-defined vicinal difluoro substrate for mechanistic studies
Reaction kinetics and selectivity under varied conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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